![molecular formula C19H25N3 B14375136 1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-70-5](/img/structure/B14375136.png)
1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 2-(pyridin-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 1-(2,6-dimethylphenyl)piperazine with 2-(pyridin-2-yl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazines.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring allows for binding to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: Similar structure but lacks the 2,6-dimethylphenyl group.
2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine: Contains a similar pyridine and dimethylphenyl structure but differs in the imino linkage.
Uniqueness
1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the combination of the piperazine ring with both a 2,6-dimethylphenyl group and a 2-(pyridin-2-yl)ethyl group
Properties
CAS No. |
90125-70-5 |
|---|---|
Molecular Formula |
C19H25N3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C19H25N3/c1-16-6-5-7-17(2)19(16)22-14-12-21(13-15-22)11-9-18-8-3-4-10-20-18/h3-8,10H,9,11-15H2,1-2H3 |
InChI Key |
MNHGOSCNULGYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
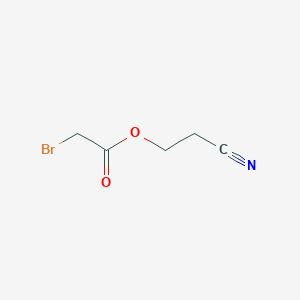
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
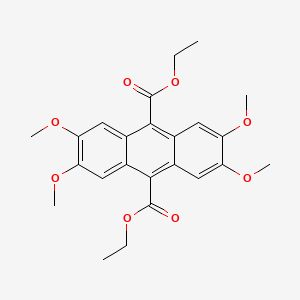
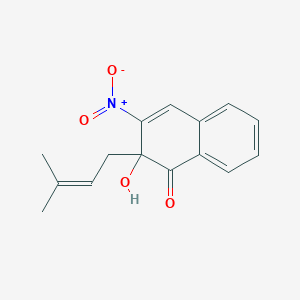
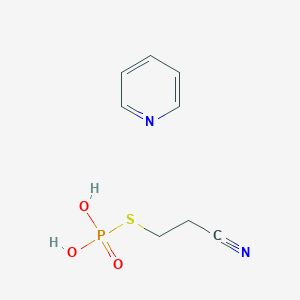
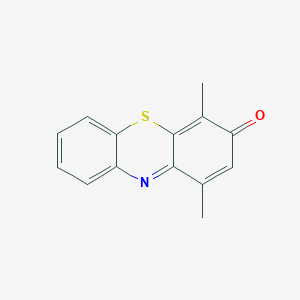
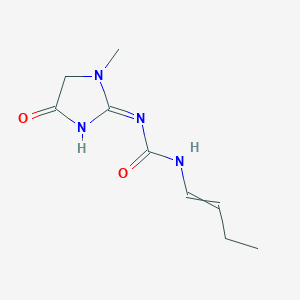
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
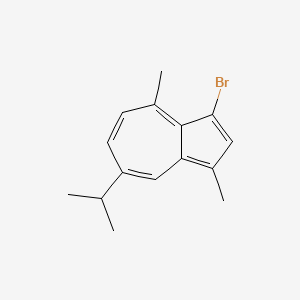
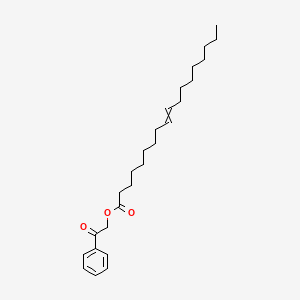
![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
